molecular formula C25H37ClN2O B5177879 1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride CAS No. 465537-52-4

1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride

Cat. No.: B5177879
CAS No.: 465537-52-4
M. Wt: 417.0 g/mol
InChI Key: QLFNJZDTUZLMMJ-UHFFFAOYSA-N
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Description

1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride is a synthetic organic compound that features a unique adamantane structure. Adamantane is a tricyclic hydrocarbon with a diamond-like framework, which imparts significant stability and rigidity to the molecule. The presence of the mesityl group and the piperidinecarboxamide moiety further enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the functionalization of adamantane derivatives through radical or carbocation intermediates.

    Adamantane Functionalization: The initial step involves the functionalization of adamantane to introduce the 2-adamantyl group.

    Piperidinecarboxamide Formation: The next step involves the formation of the piperidinecarboxamide moiety. This can be accomplished through the reaction of piperidine with a suitable carboxylic acid derivative under appropriate conditions.

    Mesityl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials to ensure scalability and economic viability.

Chemical Reactions Analysis

Types of Reactions

1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The adamantane framework can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidinecarboxamide moiety, potentially converting it to other amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace functional groups on the mesityl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation of the adamantane framework may yield adamantanone derivatives, while substitution reactions on the mesityl ring can produce a variety of substituted aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane scaffold provides lipophilicity and stability, enhancing the compound’s pharmacokinetics and bioavailability . The mesityl and piperidinecarboxamide groups contribute to its binding affinity and specificity for target proteins or receptors. The compound may exert its effects through modulation of enzymatic activity, receptor binding, or other molecular interactions.

Comparison with Similar Compounds

1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride can be compared with other adamantane derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other adamantane derivatives.

Properties

IUPAC Name

1-(2-adamantyl)-N-(2,4,6-trimethylphenyl)piperidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O.ClH/c1-15-8-16(2)23(17(3)9-15)26-25(28)22-6-4-5-7-27(22)24-20-11-18-10-19(13-20)14-21(24)12-18;/h8-9,18-22,24H,4-7,10-14H2,1-3H3,(H,26,28);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFNJZDTUZLMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCCCN2C3C4CC5CC(C4)CC3C5)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465537-52-4
Record name 1-(2-ADAMANTYL)-N-MESITYL-2-PIPERIDINECARBOXAMIDE HYDROCHLORIDE
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